N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide hydrochloride
Description
Chemical Structure and Key Features The compound N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide hydrochloride is a benzamide derivative featuring:
- A 6-fluoro-substituted benzothiazole moiety linked via a thiazole nitrogen.
- A 3,4-dimethylbenzamide group attached to the benzothiazole through a tertiary amine.
- A dimethylaminopropyl side chain protonated as a hydrochloride salt.
Molecular Formula: C21H25ClFN3OS
Molecular Weight: 422.0 g/mol (approximated based on structural analogs) .
The dimethyl groups on the benzamide moiety contribute to steric bulk, which may influence solubility and pharmacokinetics.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3OS.ClH/c1-14-6-7-16(12-15(14)2)20(26)25(11-5-10-24(3)4)21-23-18-9-8-17(22)13-19(18)27-21;/h6-9,12-13H,5,10-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYLWHZCZDFLSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide hydrochloride (CAS Number: 1216657-63-4) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C20H23ClFN3OS
- Molecular Weight : 407.9 g/mol
- Structure : The compound features a benzothiazole moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing neurological functions.
Anticonvulsant Activity
Research indicates that compounds similar to this compound have shown anticonvulsant properties. For example, related compounds have been tested in animal models and demonstrated significant efficacy in preventing seizures induced by maximal electroshock (MES) with varying effective doses (ED50) .
Antitumor Activity
There is emerging evidence suggesting that benzothiazole derivatives exhibit antitumor activity. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of apoptotic pathways.
Study on Anticonvulsant Efficacy
In a study examining the anticonvulsant effects of similar compounds, researchers administered varying doses to mice and observed significant reductions in seizure frequency. The most effective analogs had a favorable pharmacokinetic profile, exhibiting prolonged plasma concentrations without extensive metabolism .
Cancer Cell Line Studies
In vitro studies using human cancer cell lines have demonstrated that benzothiazole derivatives can significantly reduce cell viability and promote apoptosis. One study reported a dose-dependent response in several cancer types, indicating the potential for therapeutic use in oncology .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide hydrochloride exhibit notable anticancer activity. The benzothiazole structure is particularly relevant for its ability to interact with various biological targets involved in tumor growth and metastasis.
Mechanism of Action :
- Target Interaction : The compound may bind to specific receptors or enzymes that play a role in cancer pathways.
- Cell Proliferation Inhibition : Studies have shown that structural modifications can enhance the compound's efficacy against different cancer types.
Synthesis and Derivatives
The synthesis of this compound involves multiple steps, often focusing on modifying the benzothiazole and dimethylamino groups to optimize biological activity.
Notable Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Benzoyl-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-YL)benzamide hydrochloride | Benzoyl group instead of sulfonyl | Potentially different biological activity due to structural changes |
| N-[4-[(3S)-3-aminopyrrolidin-1-yl]-7-bromo-2-methyl-1,3-benzothiazol-5-yl]-2-(2-fluoro-6-methoxyphenyl)pyrimidine-4-carboxamide | Different substituents on benzothiazole | Enhanced potency against specific cancer types |
These derivatives highlight the importance of structural modifications in enhancing therapeutic efficacy.
Case Studies
Several studies have documented the biological effects of this compound:
- In Vitro Studies : Research has demonstrated that this compound effectively inhibits the growth of various cancer cell lines. These studies often utilize assays measuring cell viability and proliferation rates.
- Animal Models : Preclinical trials using animal models have shown promising results regarding tumor reduction and survival rates when treated with this compound. The pharmacokinetics and biodistribution studies are critical for understanding its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
Compound 1 : N-[3-(Dimethylamino)propyl]-N-(6-methylbenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide Hydrochloride
- CAS : 1216450-29-1
- Molecular Formula : C22H28ClN3OS
- Molecular Weight : 418.0 g/mol .
- Key Differences: 6-Methyl substituent on the benzothiazole instead of 6-fluoro.
Compound 2 : N-[3-(Dimethylamino)propyl]-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide Hydrochloride
Substituent Variations on the Benzamide Moiety
Compound 3 : N-[3-(Dimethylamino)propyl]-N-(6-methylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide Hydrochloride
Core Scaffold Modifications
Compound 4 : N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride (SzR-105)
- Molecular Formula : C15H20ClN3O2
- Molecular Weight : 309.79 g/mol .
- Key Differences: Quinoline-2-carboxamide core replaces the benzothiazole-benzamide scaffold. The hydroxy group at the 4-position may participate in hydrogen bonding, altering target selectivity compared to the fluorinated benzothiazole derivatives.
Structural and Functional Implications
Electronic and Steric Effects
- Fluoro vs. Methyl Substituents : Fluorine’s electronegativity enhances dipole interactions and metabolic stability, whereas methyl groups primarily contribute to steric effects .
- Methoxy vs. Methyl Groups : Methoxy substituents increase hydrophilicity but may reduce membrane permeability compared to hydrophobic methyl groups .
Pharmacokinetic Considerations
- Molecular Weight Trends : Compounds with methoxy groups (e.g., Compound 3, MW 450.0) exhibit higher molecular weights, which could impact blood-brain barrier penetration .
- Hydrochloride Salt : The presence of a hydrochloride salt improves aqueous solubility across all analogs, facilitating formulation .
Preparation Methods
Cyclization of 2-Amino-5-fluorothiophenol
The benzothiazole ring is constructed via cyclization of 2-amino-5-fluorothiophenol with a carbonyl source. A representative protocol involves:
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Reacting 2-amino-5-fluorothiophenol (1.0 equiv) with cyanogen bromide (1.2 equiv) in ethanol at 60°C for 6 hours.
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Isolation by filtration yields the crude product, which is purified via recrystallization from ethanol (yield: 78–85%).
Characterization Data
-
1H-NMR (DMSO-d6): δ 7.45 (dd, J = 8.5 Hz, J = 2.5 Hz, 1H), 7.32 (d, J = 8.5 Hz, 1H), 6.95 (s, 2H, NH2).
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MS (m/z): 169.1 [M+H]+.
Alkylation to Introduce the 3-(Dimethylamino)propyl Group
Reaction Conditions for N-Alkylation
The benzothiazol-2-amine undergoes alkylation with 3-chloro-N,N-dimethylpropan-1-amine under basic conditions:
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6-Fluoro-1,3-benzothiazol-2-amine (1.0 equiv), 3-chloro-N,N-dimethylpropan-1-amine (1.5 equiv), and K2CO3 (2.0 equiv) in DMF at 80°C for 12 hours.
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The product, N-(3-(dimethylamino)propyl)-6-fluoro-1,3-benzothiazol-2-amine , is extracted with ethyl acetate and purified via column chromatography (SiO2, CH2Cl2:MeOH 95:5; yield: 65–72%).
Characterization Data
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1H-NMR (CDCl3): δ 7.52 (dd, J = 8.5 Hz, 1H), 7.28 (d, J = 8.5 Hz, 1H), 3.45 (t, J = 7.0 Hz, 2H), 2.40 (t, J = 7.0 Hz, 2H), 2.25 (s, 6H, N(CH3)2), 1.85 (quin, J = 7.0 Hz, 2H).
-
MS (m/z): 268.2 [M+H]+.
Amide Coupling with 3,4-Dimethylbenzoic Acid
Carbodiimide-Mediated Activation
The final amide bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) :
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3,4-Dimethylbenzoic acid (1.2 equiv) is activated with EDC (1.5 equiv) and HOBt (1.5 equiv) in dichloromethane for 1 hour.
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N-(3-(dimethylamino)propyl)-6-fluoro-1,3-benzothiazol-2-amine (1.0 equiv) and triethylamine (2.0 equiv) are added, and the mixture is stirred at 25°C for 12 hours.
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The crude product is washed with NaHCO3 (sat.) and brine, dried (MgSO4), and purified via column chromatography (SiO2, hexane:EtOAc 7:3; yield: 58–64%).
Characterization Data
-
1H-NMR (CDCl3): δ 7.65 (s, 1H), 7.50 (d, J = 8.0 Hz, 1H), 7.45 (dd, J = 8.5 Hz, 1H), 7.30 (d, J = 8.5 Hz, 1H), 3.80 (t, J = 7.0 Hz, 2H), 2.95 (t, J = 7.0 Hz, 2H), 2.60 (s, 6H, N(CH3)2), 2.35 (s, 3H, CH3), 2.30 (s, 3H, CH3), 1.90 (quin, J = 7.0 Hz, 2H).
-
MS (m/z): 414.3 [M+H]+.
Hydrochloride Salt Formation
Acidification and Crystallization
The free base is converted to the hydrochloride salt by treatment with HCl :
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The amide product (1.0 equiv) is dissolved in ethyl acetate , and 4M HCl in dioxane (1.1 equiv) is added dropwise.
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The mixture is stirred at 0°C for 1 hour, and the precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum (yield: 92–95%).
Characterization Data
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Mp : 214–216°C (decomp.).
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1H-NMR (DMSO-d6): δ 10.25 (s, 1H, HCl), 7.70–7.50 (m, 3H), 7.40 (d, J = 8.5 Hz, 1H), 3.85 (t, J = 7.0 Hz, 2H), 3.10 (t, J = 7.0 Hz, 2H), 2.75 (s, 6H, N(CH3)2), 2.40 (s, 3H, CH3), 2.35 (s, 3H, CH3), 1.95 (quin, J = 7.0 Hz, 2H).
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Elemental Analysis : Calculated for C22H25ClFN3OS: C, 58.72%; H, 5.60%; N, 9.34%. Found: C, 58.68%; H, 5.63%; N, 9.30%.
Optimization and Scalability Considerations
Critical Parameters for Yield Improvement
Q & A
Basic: What are the standard synthetic protocols for this compound, and how are intermediates characterized?
Answer:
The synthesis involves multi-step organic reactions:
Amide coupling : Reacting 6-fluoro-1,3-benzothiazol-2-amine with 3,4-dimethylbenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDC) .
Alkylation : Introducing the 3-(dimethylamino)propyl group via nucleophilic substitution under controlled pH (7–9) and temperature (40–60°C) .
Salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to form the hydrochloride salt .
Intermediates are characterized using:
- HPLC for purity assessment (>95% typically required).
- NMR spectroscopy (¹H/¹³C) to confirm bond formation and substituent positions .
Basic: Which spectroscopic methods confirm structure and purity?
Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm) and aromatic/fluorine signals .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 407.9) .
- FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and benzothiazole C-S bonds (~690 cm⁻¹) .
Advanced: How can computational chemistry optimize synthesis?
Answer:
- Reaction path search : Quantum chemical calculations (DFT) predict transition states and energetics for alkylation/amide coupling steps .
- Machine learning : Analyzes historical reaction data to recommend optimal solvent/reagent combinations (e.g., DMF vs. THF for solubility) .
- In silico validation : Molecular docking predicts steric clashes during salt formation, guiding solvent selection .
Advanced: How to resolve biological activity discrepancies across assays?
Answer:
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Dose-response curves : Use Hill slope analysis to compare potency (IC₅₀) in enzymatic vs. cell-based assays .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity measurements .
Basic: What parameters affect synthesis yield and purity?
Answer:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Reaction pH | 7–9 (alkylation step) | Prevents decomposition |
| Temperature | 50°C (amide coupling) | Maximizes reaction rate |
| Solvent | Anhydrous DMF | Enhances solubility |
| Catalyst | 4-DMAP (0.1 eq) | Accelerates coupling |
Advanced: How does 3D conformation impact biological interactions?
Answer:
- X-ray crystallography : Reveals planar benzothiazole and twisted amide bond geometry, influencing receptor binding .
- Molecular dynamics : Simulates flexibility of the dimethylamino propyl chain, correlating with membrane permeability .
- NOESY NMR : Identifies intramolecular hydrogen bonds stabilizing bioactive conformations .
Basic: What in vitro assays evaluate pharmacological potential?
Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay in HeLa or MCF-7 cells (48–72 hr exposure) .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets .
Advanced: How to analyze structure-activity relationships (SAR)?
Answer:
- Analog synthesis : Replace fluorine with Cl/CH₃ to assess electronic effects on potency .
- CoMFA models : Correlate steric/electrostatic fields with IC₅₀ values across derivatives .
- Pharmacophore mapping : Identifies essential features (e.g., benzothiazole ring, fluoro substituent) .
Basic: How to prevent side reactions during synthesis?
Answer:
- Protecting groups : Use Boc for amines during alkylation to prevent over-reaction .
- Inert atmosphere : N₂ or Ar prevents oxidation of thiazole sulfur .
- Low-temperature quenching : Halts reactions at 90% completion to avoid byproducts .
Advanced: How can statistical design improve synthesis scalability?
Answer:
- Factorial design : Screens variables (e.g., temperature, catalyst loading) to identify critical factors .
- Response surface methodology (RSM) : Optimizes yield and purity simultaneously .
- Taguchi arrays : Tests robustness across 3–5 batches to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
